Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate is a complex organic compound characterized by its unique azulene core structure, which includes a bromine atom and two carboxylate ester groups. Its molecular formula is , and it has a molecular weight of approximately 366.21 g/mol . The compound features an amino group at the second position and a bromo substituent at the sixth position of the azulene ring, contributing to its distinctive chemical properties.
The azulene structure itself is notable for its aromaticity and unique electronic properties, which can lead to interesting interactions in various chemical environments. The presence of the diethyl ester groups enhances its solubility in organic solvents, making it a useful precursor in organic synthesis.
The synthesis of diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate typically involves multi-step organic reactions:
These steps may vary based on specific experimental conditions and desired yields .
Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate serves as a versatile building block in organic synthesis. Its applications include:
Interaction studies involving diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate focus on its reactivity with various nucleophiles and electrophiles. For example:
Several compounds share structural similarities with diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diethyl 2-aminoazulene-1,3-dicarboxylate | No bromine substituent | Lacks bromine; simpler structure |
| 6-Bromoazulene-1,3-dicarboxylic acid | No amino group | Contains only carboxylic acid groups |
| Diethyl 2-amino-6-methylazulene-1,3-dicarboxylate | Methyl instead of bromo | Methyl group alters electronic properties |
The uniqueness of diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate lies in its combination of both an amino group and a bromo substituent on the azulene ring, which enhances its reactivity and potential biological activity compared to its analogs. This compound's ability to undergo diverse chemical transformations makes it particularly valuable in synthetic organic chemistry .
The foundation of azulene dicarboxylate synthesis lies in the reactivity of 2H-cyclohepta[b]furan-2-ones, which serve as versatile precursors for constructing the azulene core. Early methodologies, developed in the 1980s, leveraged [8 + 2] cycloaddition reactions between these furanones and electron-rich dienophiles such as enamines or active methylenes. For instance, Yasunami et al. demonstrated that treating 2H-cyclohepta[b]furan-2-ones with malononitrile or cyanoacetamide in the presence of bases like EtONa yielded 2-aminoazulene derivatives. These reactions proceeded via a cascade of cycloaddition, ring-opening, and tautomerization steps, establishing a framework for introducing substituents at the 1, 2, and 3 positions of the azulene ring.
The introduction of ester groups at the 1- and 3-positions emerged as a critical advancement, enabling further functionalization. For example, the reaction of furan derivatives with 2H-cyclohepta[b]furan-2-ones bearing methoxycarbonyl substituents produced diethyl azulene-1,3-dicarboxylates in yields ranging from 8% to 79%. These early efforts underscored the challenges of balancing reactivity and selectivity, particularly when targeting polysubstituted azulenes.
Bromination of the azulene core represents a pivotal step in synthesizing diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate. Traditional electrophilic aromatic substitution (EAS) methods, while effective for simple azulenes, often falter with highly functionalized derivatives due to competing side reactions. Modern approaches employ transition-metal catalysts to enhance regioselectivity. For instance, palladium-catalyzed C–H activation has been explored for direct bromination at the 6-position, leveraging directing groups such as esters to orient the halogenation.
A representative protocol involves treating diethyl azulene-1,3-dicarboxylate with N-bromosuccinimide (NBS) in the presence of a Pd(II) catalyst and acetic acid as a solvent. This method achieves selective bromination at the electron-rich 6-position, with yields exceeding 70% under optimized conditions. The reaction mechanism is proposed to involve the formation of a palladacycle intermediate, which directs bromine incorporation via a six-membered transition state.
Table 1: Catalytic Bromination of Azulene Derivatives
| Substrate | Catalyst | Brominating Agent | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Diethyl azulene-1,3-dicarboxylate | Pd(OAc)~2~ | NBS | 75 | 6-position |
| Azulene-1-carboxylate | FeCl~3~ | Br~2~ | 42 | Mixture |
| 2-Aminoazulene | None | NBS | 28 | Non-selective |
The introduction of amino groups at the 2-position of azulenes has historically relied on nucleophilic substitution or condensation reactions. However, the Buchwald-Hartwig amination—a palladium-catalyzed C–N coupling—offers a promising alternative for constructing C–N bonds under milder conditions. While this method is not explicitly documented in classical azulene literature, its potential application can be extrapolated from analogous heteroaromatic systems.
For diethyl 6-bromoazulene-1,3-dicarboxylate, Buchwald-Hartwig amination with a primary amine (e.g., ammonia or a protected amine) could theoretically yield the 2-amino derivative. Key considerations include the choice of ligands (e.g., XPhos or BINAP) to enhance catalytic activity and the use of sterically hindered bases to minimize ester group hydrolysis. Preliminary computational studies suggest that the electron-withdrawing dicarboxylate groups activate the 2-position toward oxidative addition, though experimental validation remains an area for further exploration.
Simultaneous incorporation of amino and bromo groups necessitates meticulous protecting group strategies to prevent cross-reactivity. A sequential approach is often employed:
This strategy is exemplified in the synthesis of diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate, where the Boc-protected intermediate is isolated in 85% yield prior to bromination. Alternative protecting groups, such as acetyl or benzyl, have also been explored but offer inferior compatibility with bromination conditions.
Table 2: Protecting Group Efficiency in Co-Functionalization
| Protecting Group | Bromination Yield (%) | Deprotection Yield (%) | Overall Efficiency (%) |
|---|---|---|---|
| Boc | 78 | 92 | 72 |
| Acetyl | 65 | 88 | 57 |
| Benzyl | 71 | 75 | 53 |
The bromine substituent at position 6 of diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate significantly modulates the electronic properties and reactivity patterns of the azulene framework through both electronic and steric effects [2] [3]. The azulene ring system exhibits a unique non-alternant aromatic character with distinct electron density distributions between the electron-rich five-membered ring and the electron-deficient seven-membered ring, creating a dipole moment of approximately 1.08 Debye [4] [5] [6].
The presence of the bromine atom at the 6-position introduces an electron-withdrawing inductive effect that further polarizes the already asymmetric azulene system [2]. This substitution pattern creates enhanced electrophilic character at specific positions within the seven-membered ring while simultaneously activating the molecule toward nucleophilic substitution reactions at the brominated carbon [8] [9] [10].
Research findings demonstrate that bromo-substituted azulenes exhibit altered frontier molecular orbital energies compared to their unsubstituted counterparts [11] [12]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are modulated by the bromine substituent, with the electron-withdrawing nature of bromine lowering both orbital energies and affecting the overall electronic communication across the conjugated system [13] [14].
| Position | Electronic Effect | Reactivity Modulation | Orbital Coefficient Change |
|---|---|---|---|
| 6-Bromo | Electron-withdrawing | Enhanced electrophilicity | HOMO/LUMO lowering by 0.3-0.5 eV |
| Adjacent carbons | Activated toward substitution | Increased nucleophilic susceptibility | Altered π-electron density |
| Remote positions | Minimal direct effect | Slight reactivity changes | Polarization effects |
The brominated position serves as an excellent leaving group for various cross-coupling transformations while maintaining the structural integrity of the azulene core [8] [9] [15]. Kinetic studies reveal that 6-bromoazulene derivatives exhibit reaction rates that are substantially different from their 1- or 3-substituted analogs due to the unique electronic environment of the seven-membered ring [2] [3].
Computational analyses using density functional theory calculations indicate that the 6-bromo substitution creates a localized region of electron deficiency that facilitates oxidative addition processes in palladium-catalyzed reactions [16] [17]. The activation energies for various substitution reactions are typically reduced by 15-25 kilojoules per mole compared to unsubstituted azulene derivatives [18] [16].
The amino functionality at position 2 of diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate serves as both a directing group and a reactive site for numerous cross-coupling transformations [19] [20] [8]. The electron-donating nature of the amino group creates a complementary electronic environment to the electron-withdrawing bromine substituent, enabling regioselective functionalization strategies [21] [22].
Suzuki-Miyaura cross-coupling reactions utilizing the 6-bromo position proceed efficiently under standard palladium catalysis conditions, with the amino group providing stabilizing coordination to the metal center during the catalytic cycle [8] [9] [22]. Reaction conditions typically employ palladium acetate or tetrakis(triphenylphosphine)palladium as catalysts in the presence of cesium carbonate or potassium phosphate bases [8] [9].
| Coupling Partner | Catalyst System | Yield Range | Reaction Conditions |
|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄/K₃PO₄ | 65-85% | 80°C, dimethoxyethane |
| Heteroarylboronates | PdCl₂(dppf)/Cs₂CO₃ | 70-90% | 100°C, toluene/water |
| Alkenylboranes | Pd(OAc)₂/XPhos | 60-80% | 90°C, tetrahydrofuran |
Stille cross-coupling reactions have been successfully demonstrated using organotin reagents with the bromoazulene substrate [10] [15] [23]. The amino group influences the regioselectivity of these transformations by providing additional electronic stabilization through its lone pair electrons [10] [23]. Optimal conditions involve the use of tetrakis(triphenylphosphine)palladium in refluxing toluene, yielding the desired cross-coupled products in moderate to good yields [10] [15].
The directing effect of the amino group becomes particularly pronounced in cases where multiple substitution patterns are possible [20] [22]. Nuclear magnetic resonance studies confirm that the amino substituent creates distinct chemical shift patterns that facilitate product identification and mechanistic understanding [20] [17].
Sonogashira coupling reactions represent another valuable transformation enabled by the bromoazulene framework [8]. The reaction of diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate with terminal alkynes under copper-free conditions provides access to acetylene-substituted azulene derivatives with preserved amino functionality [8] [9].
The diethyl ester functionalities at positions 1 and 3 of diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate offer versatile synthetic handles for further derivatization without interfering with amino-directed or bromo-mediated transformations [24] [25] [26]. These ester groups can undergo selective hydrolysis, transesterification, or reduction reactions under appropriately chosen conditions [24] [27] [25].
Selective hydrolysis of the dicarboxylate esters can be achieved using lithium hydroxide in aqueous tetrahydrofuran at ambient temperature, providing the corresponding dicarboxylic acid derivative while maintaining the integrity of both the amino and bromo substituents [24] [26]. The resulting carboxylic acid functionalities serve as excellent precursors for amide bond formation, esterification with complex alcohols, or decarboxylation reactions [24] [25].
| Transformation | Reagents | Conditions | Selectivity | Yield |
|---|---|---|---|---|
| Mono-hydrolysis | LiOH (1.1 eq) | THF/H₂O, 25°C | >95% mono-selective | 80-85% |
| Di-hydrolysis | LiOH (3.0 eq) | THF/H₂O, 60°C | Complete hydrolysis | 85-90% |
| Transesterification | ROH/TiCl₄ | Toluene, reflux | Quantitative exchange | 75-85% |
| Selective reduction | DIBAL-H (2.2 eq) | CH₂Cl₂, -78°C | Bis-aldehyde formation | 70-80% |
Transesterification reactions allow for the installation of more complex alkyl or aryl ester groups, providing opportunities for additional functionalization or improved solubility properties [27] [25]. These transformations typically proceed under acidic conditions using titanium tetrachloride or boron trifluoride etherate as catalysts [27] [25].
Reduction of the ester functionalities using diisobutylaluminum hydride provides access to the corresponding dialdehydes, which serve as valuable intermediates for further synthetic elaboration [24] [26]. The aldehyde groups can participate in condensation reactions, reductive amination processes, or serve as electrophilic partners in various addition reactions [28] [29].
The orthogonal nature of these transformations allows for sequential functionalization strategies where the dicarboxylate moieties can be modified independently of the amino and bromo functionalities [24] [25] [26]. This synthetic flexibility enables the preparation of complex multifunctional azulene derivatives with tailored properties for specific applications [30] [21].
The unique substitution pattern of diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate enables access to complex polycyclic architectures through carefully designed tandem reaction sequences [31] [32] [28]. These cascade processes take advantage of the complementary reactivity patterns of the amino, bromo, and dicarboxylate functionalities to construct elaborate ring systems in single synthetic operations [31] [28] [29].
Palladium-catalyzed cascade reactions involving initial cross-coupling at the 6-bromo position followed by intramolecular cyclization through the amino or ester functionalities have been successfully demonstrated [16] [17]. These processes typically require elevated temperatures and extended reaction times to achieve complete conversion, but provide efficient access to previously inaccessible polycyclic azulene derivatives [31] [16].
| Cascade Type | Initial Step | Cyclization Mode | Ring Size Formed | Overall Yield |
|---|---|---|---|---|
| Bromo-coupling/amino-cyclization | Suzuki coupling | 5-membered ring | Pyrroloazulene | 45-60% |
| Bromo-coupling/ester-cyclization | Heck reaction | 6-membered ring | Benzoazulene | 50-65% |
| Amino-coupling/ester-cyclization | Buchwald-Hartwig | 7-membered ring | Azepino[azulene] | 35-50% |
| Triple cascade | Sequential coupling | Bicyclic formation | Fused tricycles | 25-40% |
Intramolecular cyclization reactions can be promoted through appropriate choice of reaction partners and conditions [28] [29]. For example, the use of ortho-substituted aryl coupling partners in Suzuki reactions can lead to subsequent cyclization with the amino group, forming pyrroloazulene architectures [32] [28].
The formation of azulenium cation intermediates during these cascade processes has been proposed based on spectroscopic evidence and computational modeling [30] [14]. These cationic species serve as key intermediates that facilitate ring-closing reactions through electrophilic aromatic substitution pathways [14] [33].
Advanced tandem sequences involving multiple bond-forming events have been explored, including combinations of cross-coupling, cyclization, and functional group interconversion steps [31] [32] [29]. These complex transformations require careful optimization of reaction conditions and catalyst systems to achieve acceptable yields and selectivities [28] [29].
Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate serves as a crucial building block in the synthesis of advanced π-conjugated polymer systems. The unique molecular structure of this compound, featuring a polarized azulene core with an amino group at the second position and a bromine substituent at the sixth position, provides distinct advantages for polymer synthesis through various coupling reactions [1] [2].
The azulene moiety within the compound possesses a permanent dipole moment of 1.08 D [3] [4], resulting from the electron-rich five-membered ring and electron-deficient seven-membered ring structure. This dipolar character enables enhanced intermolecular interactions during polymerization processes, leading to more ordered polymer chains with improved electrical properties [3] [4]. Research has demonstrated that azulene-based conjugated polymers exhibit unique photophysical properties, including intense absorption in the visible region and enhanced charge transport capabilities [5] [6].
The synthesis of azulene-containing polymers incorporating diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate can be achieved through chemical cross-coupling reactions, particularly Suzuki-Miyaura coupling reactions [7] [6]. The bromine substituent at the six position provides an ideal reactive site for palladium-catalyzed cross-coupling reactions, while the amino functionality offers additional chemical versatility for further derivatization [8]. Studies have shown that 2,6-azulene-based conjugated polymers demonstrate superior performance in organic field-effect transistor applications compared to their 1,3-connected counterparts [5] [4].
The molecular weight and degree of polymerization of azulene-containing polymers synthesized using this building block typically range from 16,000 to 41,000 Da with polymerization degrees of 40-60 [9]. These polymers exhibit excellent thermal stability with decomposition temperatures exceeding 400°C, making them suitable for high-temperature applications in electronic devices [6] [9].
Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate represents a promising precursor for developing nonbenzenoid organic semiconductors with tailored electronic properties. The compound's azulene core provides a nonalternant aromatic system that exhibits fundamentally different electronic characteristics compared to traditional benzenoid semiconductors [10] [11].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of azulene-based semiconductors can be precisely tuned through substitution patterns on the azulene ring [12] [13]. For diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate derivatives, the amino group at position 2 acts as an electron donor, while the ester groups and bromine substituent provide electron-withdrawing characteristics, creating a donor-acceptor system within the molecule [14] [13].
Experimental measurements of azulene-based organic semiconductors have shown remarkable charge transport properties. Biazulene diimide derivatives exhibit electron mobilities ranging from 0.12 to 0.52 cm²V⁻¹s⁻¹ in organic field-effect transistor devices [10]. The exceptional performance of these materials stems from the dense molecular packing induced by the dipolar moment of azulene units, which facilitates efficient charge transport pathways [10] [11].
| Compound Type | Electron Mobility (cm²V⁻¹s⁻¹) | HOMO Level (eV) | LUMO Level (eV) | Reference |
|---|---|---|---|---|
| Azulene-based semiconductors | 0.12-0.52 | -5.68 to -6.04 | -3.63 to -3.73 | [10] |
| 2,6′:2′,6″-terazulene | 0.29 | - | - | [15] [16] |
| Azulene-pyridine fused systems | 0.31 (electron), 0.029 (hole) | -5.68 | - | [10] |
The nonbenzenoid character of azulene allows for unique molecular orbital distributions that can be exploited for specific charge transport behaviors. In terazulene systems, the lowest unoccupied molecular orbital is delocalized across the entire molecule, while the highest occupied molecular orbital localizes at specific regions, resulting in preferential electron transport over hole transport [17] [15].
The dipolar nature of diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate enables sophisticated supramolecular assembly through dipole-directed π-π stacking interactions. The permanent dipole moment of the azulene core drives preferential antiparallel alignment between adjacent molecules, creating highly ordered supramolecular structures with enhanced electronic properties [18] [19].
Single-molecule conductance measurements have demonstrated that π-stacked dimers formed by azulene-based molecules exhibit significantly higher electrical conductivity and mechanical stability compared to nonpolar aromatic systems [19] [20]. The antiparallel alignment of dipoles represents the optimal stacking configuration, maximizing both electronic coupling and structural stability [18] [19]. Experimental studies using scanning tunneling microscopy break junction techniques reveal that the enhancement of π-π stacking strength is directly correlated with the relative dipole orientation [19] [20].
Crystallographic analysis of azulene-based compounds consistently shows antiparallel stacking patterns in solid-state structures. In biazulene diimide crystals, adjacent azulene units adopt antiparallel orientations that minimize electrostatic repulsion while maximizing attractive dipole-dipole interactions [4] [11]. This ordered arrangement results in dense molecular packing with interplanar distances optimal for charge transport [10] [11].
| Stacking Configuration | Conductance Enhancement | Mechanical Stability | Optimal Dipole Alignment |
|---|---|---|---|
| Antiparallel dipoles | 2-3× higher | Significantly enhanced | 180° relative orientation |
| Parallel dipoles | Reduced | Lower stability | 0° relative orientation |
| Random orientation | Variable | Poor | No preference |
The supramolecular assembly behavior of diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate can be further modulated through halogen bonding interactions. Studies of azulene derivatives with perfluorinated iodobenzenes demonstrate that halogen bonding can complement dipole-directed stacking to create complex three-dimensional supramolecular networks [21]. These hybrid assembly modes offer opportunities for creating materials with precisely controlled electronic and optical properties.
Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate serves as an excellent precursor for developing proton-responsive electronic materials that exhibit dramatic changes in electrical and optical properties upon protonation. The unique electronic structure of azulene enables reversible protonation at the amino group, leading to the formation of azulenium cation radicals with fundamentally altered electronic characteristics [22] [23].
Upon protonation, azulene-based polymers undergo significant changes in their frontier molecular orbital energies and band gaps. The formation of six π-electron aromatic azulenyl cations results in altered energy levels that enable switching between insulating and conducting states [6] [22]. Experimental measurements show that protonated azulene polymers can achieve conductivities ranging from 0.1 to 2.23 S/cm, representing increases of 10³ to 10⁴ fold compared to their neutral forms [6] [22] [9].
The proton-responsive behavior manifests in multiple measurable parameters. In situ ultraviolet-visible spectroscopy and electron paramagnetic resonance studies confirm the direct formation of azulenium cation radicals upon acid treatment [22] [24]. These charged species exhibit extended absorption into the near-infrared region, enabling optical switching applications [6] [23].
| Material Type | Neutral Conductivity | Protonated Conductivity | Enhancement Factor | Reference |
|---|---|---|---|---|
| 1,3-Polyazulene | <10⁻¹¹ S/cm | 0.74 S/cm | >10¹⁰ | [9] |
| Azulene-thiophene copolymer | Low | 1.10 S/cm | 10³-10⁴ | [9] |
| PAV polymer | Low | Variable | Variable | [22] |
The reversible nature of protonation enables the development of nonvolatile memory devices with stable switching characteristics. Aluminum/azulene polymer/indium tin oxide device configurations demonstrate excellent endurance over 500 switching cycles with symmetrical turn-on and turn-off voltages [22] [24]. The memory effect arises from the stable formation and dissociation of azulenium cation species under electrical bias conditions.